1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone
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Overview
Description
1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is known for its unique structural features, which include a benzazepine core fused with a thiophene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired quality of the final product .
Chemical Reactions Analysis
1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzazepine or thiophene rings are replaced with other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .
Comparison with Similar Compounds
1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone can be compared with other similar compounds, such as:
Imipramine: A tricyclic antidepressant with a similar benzazepine core but lacking the thiophene ring.
Desipramine: Another tricyclic antidepressant, structurally related to imipramine, with a similar mechanism of action.
5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine: A dibenzoazepine derivative with antioxidant properties.
The uniqueness of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-thiophen-2-ylethanone lies in its combined structural features of the benzazepine and thiophene rings, which may contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(14-17-8-5-13-23-17)21-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)21/h1-10,13H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYKHIVOPHWGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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